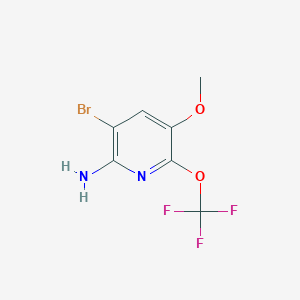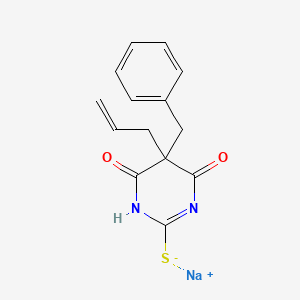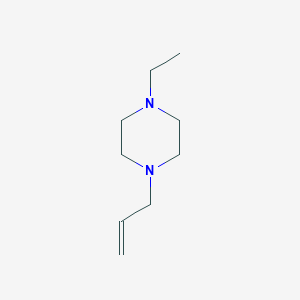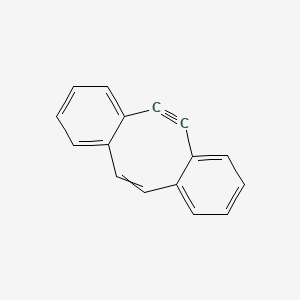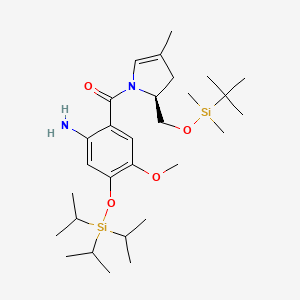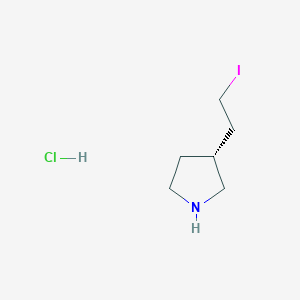
(R)-3-(2-iodoethyl)pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(2-iodoethyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and pharmaceutical chemistry
Vorbereitungsmethoden
The synthesis of ®-3-(2-iodoethyl)pyrrolidine hydrochloride typically involves the reaction of ®-pyrrolidine with an iodoalkane under specific conditions. One common method is the nucleophilic substitution reaction where ®-pyrrolidine reacts with 2-iodoethanol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods for ®-3-(2-iodoethyl)pyrrolidine hydrochloride may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
®-3-(2-iodoethyl)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: It can be reduced to form the corresponding ethylpyrrolidine derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
®-3-(2-iodoethyl)pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals. Its structure allows it to interact with various biological targets.
Medicine: It has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of ®-3-(2-iodoethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The iodine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their function. This can result in the inhibition or activation of specific pathways, depending on the target. The exact molecular targets and pathways involved vary depending on the specific application and the derivatives used.
Vergleich Mit ähnlichen Verbindungen
®-3-(2-iodoethyl)pyrrolidine hydrochloride can be compared with other similar compounds such as pyrrolidine, pyrrolidinone, and pyridine derivatives. These compounds share a similar core structure but differ in their substituents and functional groups. The presence of the iodine atom in ®-3-(2-iodoethyl)pyrrolidine hydrochloride makes it unique and imparts specific reactivity that is not observed in other pyrrolidine derivatives. This uniqueness makes it valuable in specific applications where iodine reactivity is required.
Similar compounds include:
- Pyrrolidine
- Pyrrolidinone
- Pyridine
- Pyrrolopyrazine
Eigenschaften
Molekularformel |
C6H13ClIN |
|---|---|
Molekulargewicht |
261.53 g/mol |
IUPAC-Name |
(3R)-3-(2-iodoethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H12IN.ClH/c7-3-1-6-2-4-8-5-6;/h6,8H,1-5H2;1H/t6-;/m0./s1 |
InChI-Schlüssel |
SMVLZAHHOCMJHT-RGMNGODLSA-N |
Isomerische SMILES |
C1CNC[C@H]1CCI.Cl |
Kanonische SMILES |
C1CNCC1CCI.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


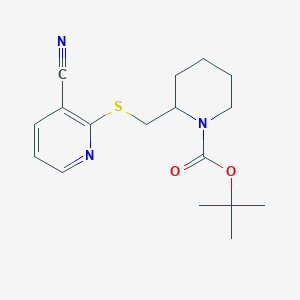
![8-(Chloromethyl)-2-ethyl-2-azaspiro[4.5]decane](/img/structure/B13962668.png)



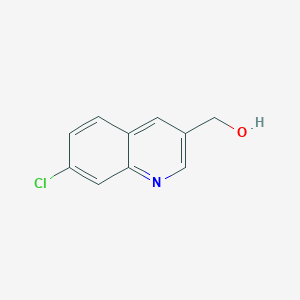

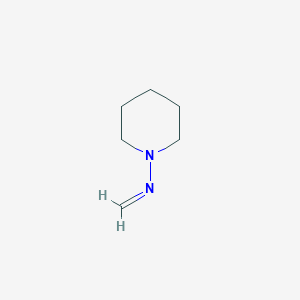
![[1,4]Dioxino[2,3-f][1,3]benzothiazole](/img/structure/B13962696.png)
